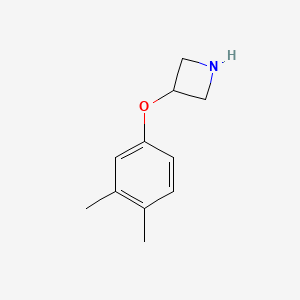

3-(3,4-Dimethylphenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLVXDQATZDFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303171 | |

| Record name | 3-(3,4-Dimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219982-87-2 | |

| Record name | 3-(3,4-Dimethylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold

An In-depth Technical Guide to the Synthesis of 3-(3,4-Dimethylphenoxy)azetidine

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have emerged as highly valuable structural motifs in modern drug discovery.[1][2] Their rigid, three-dimensional framework provides unique conformational constraints compared to more flexible acyclic linkers or larger ring systems, making them prized bioisosteres for various functional groups.[3] Among these, the 3-phenoxyazetidine core is a particularly important intermediate, serving as a key building block in the synthesis of a wide array of biologically active molecules, including potent agonists and antagonists for G-protein coupled receptors (GPCRs).[3]

This guide provides a comprehensive, in-depth protocol for the synthesis of this compound. The inclusion of the 3,4-dimethylphenyl group offers specific steric and electronic properties that can be crucial for optimizing ligand-receptor interactions. We will focus on the most robust and widely adopted synthetic strategy, the Mitsunobu reaction, followed by a standard deprotection. This document is designed for chemistry professionals, offering not just a procedural walkthrough but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible execution.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The primary disconnection for this compound points to the formation of the aryl ether C-O bond. Several established methodologies can achieve this transformation.

-

Mitsunobu Reaction: This approach facilitates the direct, one-pot conversion of an alcohol to an ether with a clean inversion of stereochemistry.[4][5][6] It involves reacting the commercially available N-Boc-3-hydroxyazetidine with 3,4-dimethylphenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD).[3][7] This pathway is often preferred for its high efficiency and reliability.

-

Two-Step Nucleophilic Substitution: This classic route involves activating the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent Sₙ2 displacement with the sodium salt of 3,4-dimethylphenol yields the desired ether. While effective, this adds a step to the sequence compared to the Mitsunobu reaction.

-

Palladium- or Copper-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig C-O coupling[8] or the Ullmann condensation[9][10][11] represent powerful alternatives. These reactions are particularly useful for constructing sterically hindered ethers but typically require higher temperatures and specialized catalysts.[9]

For this guide, we will detail the Mitsunobu reaction pathway . Its operational simplicity, mild reaction conditions, and the commercial availability of all required starting materials make it the most practical and efficient choice for the synthesis of the target compound. The overall strategy involves two key steps: the Mitsunobu etherification followed by the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group.[7][12]

Part 1: Synthesis of N-Boc-3-(3,4-dimethylphenoxy)azetidine via Mitsunobu Reaction

This step constitutes the core C-O bond-forming reaction. The Boc protecting group on the azetidine nitrogen is crucial to prevent its participation in side reactions, as the free secondary amine is itself a potent nucleophile.

Mechanistic Insight

The Mitsunobu reaction proceeds through a well-defined mechanism.[5] Initially, triphenylphosphine attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate. This highly reactive species is then protonated by the weakly acidic 3,4-dimethylphenol (pKa ≈ 10.6) to form a phenoxide anion and a phosphonium salt. The alcohol (N-Boc-3-hydroxyazetidine) then attacks the activated phosphorus atom, displacing the hydrazine byproduct and forming an alkoxyphosphonium salt. This intermediate is a superb leaving group. The final step is an Sₙ2 attack by the previously formed phenoxide anion on the carbon atom of the activated alcohol, yielding the desired ether with inversion of configuration (though irrelevant in this achiral case) and generating triphenylphosphine oxide (TPPO) as a byproduct.[6]

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for the reactants. It is critical to use anhydrous solvents and reagents to maximize yield, as any water present will hydrolyze the reactive intermediates.

| Reagent | CAS Number | Mol. Weight ( g/mol ) | Equivalents | Moles (for 10 mmol scale) | Amount |

| N-Boc-3-hydroxyazetidine | 142253-55-2 | 173.21 | 1.0 | 10.0 mmol | 1.73 g |

| 3,4-Dimethylphenol | 95-65-8 | 122.16 | 1.2 | 12.0 mmol | 1.47 g |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.5 | 15.0 mmol | 3.93 g |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | 1.5 | 15.0 mmol | 3.03 g (2.95 mL) |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | - | ~100 mL |

Detailed Experimental Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (1.0 eq., 1.73 g), 3,4-dimethylphenol (1.2 eq., 1.47 g), and triphenylphosphine (1.5 eq., 3.93 g).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~100 mL) to the flask and stir the mixture under a nitrogen or argon atmosphere until all solids have dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of DIAD is crucial to control the exothermic reaction and minimize side product formation.[4]

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq., 2.95 mL) dropwise to the cold, stirring solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed, indicating reaction progress.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the N-Boc-3-hydroxyazetidine spot and the appearance of a new, less polar product spot indicate completion.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the crude residue in ethyl acetate (~100 mL).

-

Wash the organic layer successively with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product will contain the desired ether and the major byproduct, triphenylphosphine oxide (TPPO). Purify the residue using flash column chromatography on silica gel.[13]

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-3-(3,4-dimethylphenoxy)azetidine as a colorless oil or white solid.

-

Part 2: Deprotection to Yield this compound Hydrochloride

The final step is the removal of the acid-labile Boc protecting group to liberate the free secondary amine of the azetidine ring. Performing this reaction with hydrochloric acid directly yields the more stable and easily handled hydrochloride salt.[3][12]

Detailed Experimental Protocol

-

Reaction Setup: Dissolve the purified N-Boc-3-(3,4-dimethylphenoxy)azetidine (1.0 eq.) from the previous step in a minimal amount of a suitable solvent like ethyl acetate or methanol (~5-10 mL).

-

Acid Addition: To this solution, add a solution of hydrochloric acid (4-5 eq.). A commercially available solution of 4 M HCl in 1,4-dioxane is ideal. Alternatively, acetyl chloride can be added to methanol to generate HCl in situ.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate (the hydrochloride salt of the product) is typically observed.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

-

Isolation and Purification:

-

Upon completion, collect the precipitate by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield the final product, this compound hydrochloride, in high purity. Recrystallization from a solvent system like methanol/ethyl acetate can be performed if further purification is needed.[14]

-

Characterization

The structure of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the azetidine ring protons, typically seen as multiplets around 3.5-4.5 ppm. The methine proton adjacent to the ether oxygen will be shifted furthest downfield.[15] The aromatic protons on the dimethylphenyl ring will appear in the aromatic region (~6.7-7.1 ppm), and the two methyl groups will present as singlets around 2.2 ppm.[16]

-

¹³C NMR: The carbon signals for the azetidine ring will appear in the aliphatic region, typically between 50-70 ppm.[17] Aromatic and methyl carbons will appear at their characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base of the product.

References

- Benchchem. (2025).

- Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. Benchchem.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 3-Phenoxyazetidine-based Compound Libraries. Benchchem.

- Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.

- Wikipedia.

- SynArchive.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Wikipedia.

- Organic Chemistry Portal. Mitsunobu Reaction. Organic-chemistry.org.

- Master Organic Chemistry. Mitsunobu Reaction. Masterorganicchemistry.com.

- Szolnoki, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- Organic Chemistry Portal. Azetidine synthesis. Organic-chemistry.org.

- Xu, H., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org.

- Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Organic Chemistry Portal. Ullmann Reaction. Organic-chemistry.org.

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

- Hangzhou Allsino Chemical Co Ltd. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.

- Benchchem. (2025). 1H and 13C NMR spectral data for 3-(Cycloheptyloxy)

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,4-Dimethylphenoxy)azetidine (CAS No. 1219982-87-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-dimethylphenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The azetidine scaffold is a privileged structure known for imparting favorable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility.[1] This document details the synthesis, characterization, and potential applications of this specific derivative. A robust, three-step synthetic pathway is presented, commencing with the protection of 3-hydroxyazetidine, followed by a Mitsunobu etherification, and culminating in deprotection. Each stage is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of key process parameters. Furthermore, this guide includes predicted analytical data for the target compound and its synthetic intermediate to aid in its identification and characterization.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry.[2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic robustness.[1] The incorporation of an azetidine moiety into a drug candidate can lead to improved pharmacokinetic and pharmacodynamic profiles, including enhanced binding to target proteins and reduced off-target effects.[1] The subject of this guide, this compound, combines this valuable scaffold with a substituted phenoxy group, suggesting its potential as a key intermediate or a final compound in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and kinase inhibition.[3]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably calculated.

| Property | Value | Source |

| CAS Number | 1219982-87-2 | Internal |

| Molecular Formula | C₁₁H₁₅NO | [4] |

| Molecular Weight | 177.24 g/mol | [4] |

| Predicted LogP | 1.8 | ChemDraw |

| Predicted Boiling Point | 285.4 ± 35.0 °C | ChemDraw |

| Predicted pKa | 9.5 ± 0.1 | ChemDraw |

Synthesis of this compound: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, which offers high yields and straightforward purification. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

To prevent the secondary amine of 3-hydroxyazetidine from participating in side reactions during the subsequent etherification, it is first protected with a tert-butyloxycarbonyl (Boc) group. This reaction is typically high-yielding and proceeds under mild conditions.

Caption: N-Boc protection of 3-hydroxyazetidine.

Experimental Protocol:

-

To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol), add triethylamine (2.2 eq) at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Mitsunobu Reaction for Ether Formation

The key carbon-oxygen bond is formed via a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 3,4-dimethylphenol.[5] This reaction proceeds with inversion of configuration at the secondary alcohol and is highly efficient for forming aryl ethers.[6]

Caption: Mitsunobu reaction to form the ether linkage.

Experimental Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 3,4-dimethylphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Mechanistic Insight: The Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on DIAD to form a betaine.[1] This species then protonates the alcohol, which is subsequently displaced by the phenoxide in an SN2 fashion.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.[8]

Caption: Acid-catalyzed deprotection of the N-Boc group.

Experimental Protocol:

-

To a solution of N-Boc-3-(3,4-dimethylphenoxy)azetidine (1.0 eq) in DCM (10 vol) at 0 °C, add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product. Further purification can be achieved by crystallization or distillation under reduced pressure.

Analytical Characterization (Predicted)

Due to the limited availability of published experimental data, the following analytical characterization is based on predictions from standard spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, azetidine, and methyl protons.

-

Aromatic Protons: Three signals in the range of δ 6.6-7.0 ppm. A singlet for the proton at C2 of the phenyl ring, and two doublets for the protons at C5 and C6.

-

Azetidine Protons: A multiplet for the proton at C3 around δ 4.8-5.0 ppm. Two multiplets for the methylene protons at C2 and C4, likely in the range of δ 3.8-4.2 ppm. A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

Methyl Protons: Two singlets for the two methyl groups on the phenyl ring, expected around δ 2.2 ppm.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C1) will be the most downfield.

-

Azetidine Carbons: A signal for the methine carbon (C3) bonded to the oxygen at approximately δ 70-75 ppm. Two signals for the methylene carbons (C2 and C4) in the range of δ 50-55 ppm.

-

Methyl Carbons: Two signals for the methyl carbons around δ 19-21 ppm.[9]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₅NO. The calculated exact mass is 177.1154. The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 177, along with characteristic fragmentation patterns.

Applications in Drug Discovery

The 3-(aryloxy)azetidine motif is a valuable pharmacophore in modern drug discovery. The structural features of this compound make it an attractive candidate for several therapeutic areas:

-

Central Nervous System (CNS) Agents: The lipophilic nature of the dimethylphenoxy group combined with the polarity of the azetidine nitrogen suggests potential for crossing the blood-brain barrier. This scaffold could be explored for its activity on CNS targets such as neurotransmitter transporters and receptors.

-

Kinase Inhibitors: Many kinase inhibitors incorporate substituted aromatic ethers. The azetidine moiety can serve as a versatile anchor point for building out more complex molecules that target the ATP-binding site of various kinases.[3][10]

-

Antiviral and Antibacterial Agents: The rigid azetidine core can be used to orient functional groups in a precise manner to interact with viral or bacterial enzymes.

Conclusion

This compound is a synthetically accessible and promising building block for drug discovery. The detailed three-step synthesis provided in this guide offers a reliable and scalable route to this compound. While experimental characterization data is sparse in the public domain, the predicted analytical data serves as a useful reference for researchers. The unique combination of a strained azetidine ring and a substituted aryl ether moiety makes this compound and its derivatives valuable tools for the development of novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032151). Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]

-

BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

T3DB. (n.d.). 3,4-Dimethylphenol (T3D4826). Retrieved from [Link]

-

Grokipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

-

Organic Letters. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

RSC Publishing. (n.d.). Boiling water-catalyzed neutral and selective N-Boc deprotection. Retrieved from [Link]

-

TSI Journals. (2010). Organic CHEMISTRY. Retrieved from [Link]

-

Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2- One: Application of Two Dimensional NMR HMQC 1H-13C. (2024). Retrieved from [Link]

-

NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

-

ResearchGate. (n.d.). (b) 31 P NMR spectrum for complex 4. Retrieved from [Link]

-

University of Wisconsin - Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Page loading... [wap.guidechem.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Elucidation of 3-(3,4-Dimethylphenoxy)azetidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-(3,4-Dimethylphenoxy)azetidine. In the absence of empirical data for this specific molecule, this document leverages predictive spectroscopic modeling and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of new chemical entities. We will delve into the theoretical underpinnings of each technique, propose detailed experimental protocols, and present an in-depth analysis of the predicted spectra, thereby providing a virtual roadmap for the empirical analysis of this compound.

Introduction

The azetidine moiety is a valuable scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The novel compound, this compound, combines this saturated heterocycle with a substituted aromatic ring, suggesting potential applications in various therapeutic areas. Rigorous structural confirmation is the bedrock of any drug discovery program, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed, predictive analysis of the NMR, IR, and MS data for this compound, offering a foundational dataset for its future synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Overview

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Molecular Structure of this compound.

Based on this structure, we can anticipate the key spectroscopic features that will be discussed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Fundamental Principles

NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclear spins align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce transitions between these energy levels. The precise frequency at which a nucleus absorbs RF radiation is its resonance frequency, which is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ), allows us to differentiate between chemically non-equivalent nuclei in a molecule.[4]

Experimental Protocol: A Representative Approach

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a novel compound like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with key analyte signals.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for the chemical shift scale (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.[6]

-

Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved signals.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.[7]

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

-

Figure 2: A generalized workflow for NMR data acquisition and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. Predictions were generated using online databases and algorithms that correlate structural fragments with known chemical shifts.[8][9]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H on N1 | ~1.5 - 2.5 | Broad Singlet | - | 1H |

| H on C2, C4 | ~3.8 - 4.2 | Multiplet | - | 4H |

| H on C3 | ~4.8 - 5.2 | Multiplet | - | 1H |

| Aromatic H's | ~6.7 - 7.0 | Multiplets | - | 3H |

| Methyl H's | ~2.2 | Singlet | - | 6H |

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃).

Interpretation of Predicted ¹H NMR Spectrum

-

Azetidine Ring Protons: The protons on the azetidine ring are expected to appear in the upfield region of the spectrum. The protons on C2 and C4, being adjacent to the nitrogen atom, will be deshielded and are predicted to resonate at approximately 3.8-4.2 ppm. The proton on C3, being attached to a carbon bearing an electronegative oxygen atom, will be further deshielded and is predicted to appear at a lower field, around 4.8-5.2 ppm. The NH proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.[4]

-

Aromatic Protons: The three protons on the dimethylphenoxy ring will appear in the aromatic region of the spectrum (6.7-7.0 ppm). Their specific chemical shifts and multiplicities will depend on their positions relative to the electron-donating methyl and ether groups.

-

Methyl Protons: The two methyl groups on the aromatic ring are chemically equivalent and will therefore appear as a single peak, a singlet, at approximately 2.2 ppm, integrating to six protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is summarized in Table 2.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C2, C4 | ~50 - 55 |

| C3 | ~70 - 75 |

| Aromatic C's | ~115 - 155 |

| Methyl C's | ~19 - 21 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃).

Interpretation of Predicted ¹³C NMR Spectrum

-

Azetidine Ring Carbons: The carbons of the azetidine ring will appear in the aliphatic region. C2 and C4 are predicted to be in the 50-55 ppm range, while C3, bonded to the oxygen, will be significantly downfield at approximately 70-75 ppm.

-

Aromatic Carbons: The six carbons of the aromatic ring will give rise to multiple signals in the 115-155 ppm range. The carbons directly attached to the oxygen and methyl groups will have distinct chemical shifts from the other aromatic carbons.

-

Methyl Carbons: The two equivalent methyl carbons are expected to resonate in the upfield region of the spectrum, around 19-21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[10][11]

Fundamental Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12] Different types of bonds (e.g., C-H, N-H, C-O, C=C) vibrate at characteristic frequencies. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation. By analyzing the absorption bands in the spectrum, we can deduce the presence of specific functional groups.

Experimental Protocol: A Representative Approach

-

Sample Preparation:

-

For a solid sample, a common method is to prepare a KBr pellet.[13] A small amount of the compound (1-2 mg) is intimately mixed with ~100 mg of dry KBr powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Predicted IR Spectral Data

The predicted major IR absorption bands for this compound are listed in Table 3. These predictions are based on characteristic group frequencies for the functional groups present in the molecule.[14][15]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3350 | N-H stretch | Medium |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium-Strong |

| ~1600, ~1500 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | Aryl-O-C stretch (asymmetric) | Strong |

| ~1050 | C-N stretch | Medium |

Table 3: Predicted Major IR Absorption Bands for this compound.

Interpretation of Predicted IR Spectrum

-

N-H Stretch: A medium intensity band around 3350 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine in the azetidine ring.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring and methyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the aromatic ring will give rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.

-

Aryl-O-C Stretch: A strong absorption band around 1250 cm⁻¹ is a key diagnostic for the aryl ether linkage.

-

C-N Stretch: The C-N stretching vibration of the azetidine ring is expected to appear around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[16][17] It also offers valuable structural information through the analysis of fragmentation patterns.

Fundamental Principles

In its most common form, electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[18] The molecular ion is often unstable and can fragment into smaller, charged species (fragment ions) and neutral radicals. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z) and detects their relative abundance. The resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol: A Representative Approach

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a volatile compound.

-

Ionization: The sample is vaporized and then ionized, most commonly by electron ionization (EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₁₅NO. The predicted exact mass and key fragmentation pathways are outlined below.

-

Molecular Ion (M⁺•): The molecular weight is 177.24 g/mol . The molecular ion peak is expected at m/z = 177.

-

Major Fragment Ions: The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is depicted in Figure 3.

Figure 3: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Predicted Mass Spectrum

-

Molecular Ion Peak: The peak at m/z = 177 will confirm the molecular weight of the compound.

-

Fragmentation Pattern:

-

Cleavage of the C-O bond could lead to the formation of a radical cation of 3,4-dimethylphenol with m/z = 135.

-

Loss of a methyl radical from this fragment would result in a peak at m/z = 121.

-

Cleavage of the azetidine ring can also occur. For instance, loss of the dimethylphenoxy radical would generate an azetidinyl cation fragment with m/z = 56.

-

The relative intensities of these fragment ions will depend on their stability. The analysis of this fragmentation pattern provides strong evidence for the connectivity of the molecular structure.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating the principles of NMR, IR, and mass spectrometry with predictive modeling, we have established a detailed spectral profile for this novel compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns presented herein offer a robust framework for future empirical studies. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research and drug development, enabling scientists to anticipate the analytical characteristics of new molecules before their synthesis.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 19, 2026, from [Link]

- Aires-de-Sousa, J., Binev, Y., & Marques, M. M. (2007). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281.

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130.

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved January 19, 2026, from [Link]

-

Chem LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved January 19, 2026, from [Link]

-

Clark, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved January 19, 2026, from [Link]

-

Hallas, J. (n.d.). Sample preparation for FT-IR. Retrieved January 19, 2026, from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

-

Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved January 19, 2026, from [Link]

-

MolView. (n.d.). MolView. Retrieved January 19, 2026, from [Link]

-

LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved January 19, 2026, from [Link]

-

LibreTexts. (2020, May 30). The Origin of Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved January 19, 2026, from [Link]

-

LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved January 19, 2026, from [Link]

-

Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved January 19, 2026, from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 19, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 19, 2026, from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved January 19, 2026, from [Link]

-

Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved January 19, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. [Link]

-

LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 19, 2026, from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 19, 2026, from [Link]

-

Journal of Chemistry. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved January 19, 2026, from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 19, 2026, from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 19, 2026, from [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. microbenotes.com [microbenotes.com]

- 3. longdom.org [longdom.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. IR spectra prediction [cheminfo.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

solubility and stability of 3-(3,4-Dimethylphenoxy)azetidine

An In-depth Technical Guide to the Predicted Solubility and Stability of 3-(3,4-Dimethylphenoxy)azetidine

Disclaimer: No direct experimental data for the has been found in publicly available literature. This guide is a compilation of predicted data, experimental methodologies from analogous compounds, and established scientific principles to provide a comprehensive technical overview for research and development. All predicted data should be confirmed with empirical studies.

Introduction

The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacological properties.[1] As a four-membered saturated heterocycle, it introduces a degree of conformational rigidity and acts as a versatile bioisostere for other functional groups.[2] The specific compound, this compound, combines this desirable azetidine core with a substituted phenoxy moiety, presenting a unique profile for investigation.

A thorough understanding of a compound's solubility and stability is fundamental to its progression through the drug development pipeline. These parameters dictate formulation strategies, storage conditions, shelf-life, and the development of robust, stability-indicating analytical methods.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis and a detailed experimental framework for characterizing the . We will explore the causal relationships behind experimental choices, grounding our protocols in authoritative guidelines and literature precedents for related chemical structures.

Section 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is intrinsically linked to its physicochemical properties. By predicting key parameters, we can anticipate its behavior in various solvent systems, guiding initial formulation and analytical development.

Predicted Physicochemical Properties

Computational models provide a valuable baseline for understanding the molecule's characteristics.

| Property | Predicted Value / Information | Source / Method |

| Molecular Formula | C₁₁H₁₅NO | [5] |

| Molecular Weight | 177.24 g/mol | [5] |

| XLogP3 | ~2.5 - 3.5 | Predicted based on similar structures[6][7][8] |

| pKa (most basic) | ~9.0 - 11.0 | Predicted based on azetidine's known basicity[9][10] |

| Topological Polar Surface Area | ~21.3 Ų | Predicted based on similar structures[6][8] |

The predicted XLogP value suggests moderate lipophilicity, indicating that while the compound will have some aqueous solubility, it will likely favor organic solvents. The key determinant for aqueous solubility will be the basicity of the azetidine nitrogen. With a predicted pKa in the range of 9.0-11.0, the compound will be protonated and exist as a more soluble salt form in acidic to neutral pH environments.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the predicted physicochemical properties, the following solubility profile can be anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 2 (HCl), pH 7.4 (PBS) | Moderate to High | The basic azetidine nitrogen will be protonated, forming a soluble salt. Solubility is expected to decrease as the pH approaches and exceeds the pKa. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the azetidine nitrogen and interacting with the polar ether linkage. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can effectively solvate the molecule. |

| Non-Polar | Dichloromethane, Toluene | Moderate to Low | The dimethylphenoxy group provides lipophilic character, but the polar azetidine and ether groups limit solubility. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and is the gold standard for determining the aqueous solubility of a compound.

Methodology:

-

Preparation: Prepare a series of aqueous buffers at various pH levels (e.g., 2.0, 4.5, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetics study is recommended to determine the time required to reach equilibrium.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling & Analysis: Carefully extract an aliquot from the clear supernatant. Dilute the sample appropriately and analyze its concentration using a validated, stability-indicating HPLC-UV method.

-

Quantification: Determine the concentration against a standard curve prepared with known concentrations of the compound. The resulting concentration represents the equilibrium solubility at that specific pH and temperature.

Causality: The choice of multiple pH values is critical because the ionization state of the azetidine nitrogen governs its interaction with water, directly impacting solubility. Performing the experiment at both room temperature and physiological temperature provides data relevant to both storage and in vivo conditions.

Section 2: Chemical Stability and Forced Degradation

Forced degradation studies are essential to elucidate the intrinsic stability of a molecule.[3][11] They involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] This information is crucial for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradants.

Potential Degradation Pathways

Based on the structure of this compound and literature on related compounds, several degradation pathways are plausible:

-

Acid-Catalyzed Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack, particularly under acidic conditions. Protonation of the azetidine nitrogen would form a reactive azetidinium ion, which could be opened by a nucleophile (e.g., water or a counter-ion).[12][13] This is often a key instability pathway for N-aryl azetidines.[13]

-

Oxidative Degradation: The dimethylphenoxy moiety contains electron-donating methyl groups, which can activate the aromatic ring towards oxidation. Furthermore, the ether linkage and the azetidine nitrogen can also be sites of oxidation. Studies on related dimethoxy-substituted aromatic compounds have shown that oxidation can lead to demethylation and ring hydroxylation.[14][15]

-

Photodegradation: Aromatic systems can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.

Experimental Protocol: Forced Degradation Studies

A systematic approach is required, stressing the compound under hydrolytic, oxidative, photolytic, and thermal conditions. A target degradation of 5-20% is generally desired to ensure that primary degradants are formed without excessive secondary degradation.[4]

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

-

Acid Hydrolysis:

-

Procedure: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 8, 24 hours).

-

Rationale: Simulates gastric conditions and promotes acid-catalyzed degradation. The primary site of instability is predicted to be the azetidine ring.[13]

-

-

Base Hydrolysis:

-

Procedure: Mix the stock solution with 0.1 M NaOH. Store at 60 °C and monitor at time points.

-

Rationale: Evaluates stability in alkaline conditions. While the ether linkage is generally base-stable, other base-labile functionalities could be present as impurities or form as degradants.

-

-

Oxidative Degradation:

-

Procedure: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor.

-

Rationale: H₂O₂ is a common oxidizing agent that can reveal susceptibility to oxidation, a common metabolic and manufacturing-related degradation pathway.[14]

-

-

Thermal Degradation:

-

Procedure: Store the solid compound in a controlled oven (e.g., 80 °C). Also, heat a solution of the compound in a neutral solvent.

-

Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photostability:

-

Procedure: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.

-

Rationale: Determines if the compound is light-sensitive, which has implications for packaging and storage.

-

Analytical Workflow:

-

Monitoring: Use a reverse-phase HPLC with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and determining if new peaks (degradants) co-elute with the main peak.

-

Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control.

-

Identification: For significant degradants, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight and fragmentation patterns, which are essential for structural elucidation.[12]

Conclusion

While direct experimental data for this compound is not yet publicly available, a robust scientific framework allows us to predict its behavior and design a comprehensive strategy for its characterization. The compound is predicted to be a moderately lipophilic base with pH-dependent aqueous solubility. Its primary stability liability is likely the acid-catalyzed opening of the strained azetidine ring, with oxidative degradation of the electron-rich phenoxy ring also being a plausible pathway.

The detailed protocols provided in this guide for determining equilibrium solubility and performing forced degradation studies offer a clear and scientifically sound path for researchers. Executing these experiments will generate the critical data needed to support formulation development, establish appropriate storage conditions, and build the foundation for a validated, stability-indicating analytical method, thereby enabling the continued development of this promising chemical entity.

References

- Janssen, E., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.

-

Mphahlele, M. J., et al. (2023). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 28(14), 5480. Available at: [Link]

- CymitQuimica. (n.d.). 3-(3,4-Dimethoxyphenoxy)azetidine.

-

ResearchGate. (n.d.). Forced degradation studies of rosuvastatin and ezetimibe. Retrieved from [Link]

-

Brand, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1773–1778. Available at: [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

Sharma, M., & Kaushik, D. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

-

Jain, R., & Senger, N. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

-

Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-2-(4-phenoxyphenyl)azetidine. Retrieved from [Link]

-

Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1283626. Available at: [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)azetidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenoxy)azetidine. Retrieved from [Link]

-

Trust, M., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

-

Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

Nemec, S., & Klepetarova, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3745-3767. Available at: [Link]

-

NIH. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the azetidine-substituted analogues (A-3 and A-4) through... Retrieved from [Link]

-

Kim, D., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 337-347. Available at: [Link]

-

NIH. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine. Retrieved from [Link]

-

PubMed. (2022). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Medium Acidity and Photostability of 3-(4-Dimethylamino-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone (DDTP): A New Green Emitting Laser Dye. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. biomedres.us [biomedres.us]

- 5. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. 3,3-Dimethyl-2-(4-phenoxyphenyl)azetidine | C17H19NO | CID 84174122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Azetidine - Wikipedia [en.wikipedia.org]

- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 3-(3,4-Dimethylphenoxy)azetidine

Foreword: The Untapped Potential of Novel Azetidine Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with unique pharmacological profiles is perpetual. Among the myriad of heterocyclic scaffolds, the azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain and distinct three-dimensional geometry offer a compelling blend of structural rigidity and metabolic stability, making it an increasingly attractive component in the design of new therapeutics.[2][3] This guide focuses on a specific, yet underexplored molecule: 3-(3,4-Dimethylphenoxy)azetidine. While direct biological data for this compound is not yet available in the public domain, its structural components—the azetidine core and the dimethylphenoxy moiety—suggest a high potential for significant biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic roadmap for the systematic investigation of this compound. We will delve into the scientific rationale for exploring this compound, propose potential therapeutic applications, and provide detailed, field-proven methodologies for its synthesis and biological evaluation. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed experimental workflows are robust, reproducible, and self-validating.

The Scientific Rationale: Deconstructing this compound

The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent parts: the azetidine ring and the phenoxy group.

The Azetidine Moiety: A Privileged Scaffold in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[2][4] Their unique physicochemical and pharmacokinetic properties, such as high ring strain, sp3-rich character, and conformational rigidity, can confer several advantages to a drug candidate, including:

-

Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible acyclic analogs.[5]

-

Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

-

Favorable Pharmacokinetics: The rigid conformation can lead to higher binding affinity and selectivity for target proteins.[2]

Numerous FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), incorporate the azetidine motif, underscoring its therapeutic relevance across various disease areas including oncology, inflammation, and infectious diseases.[2]

The Phenoxy Group: A Versatile Pharmacophore

The phenoxy group is a common feature in a wide range of biologically active compounds. The substitution pattern on the phenyl ring can significantly influence the pharmacological profile. In the case of this compound, the dimethyl substitution may impact its lipophilicity and interaction with biological targets. Phenoxy-containing compounds have demonstrated a broad spectrum of activities, including:

-

Antimicrobial Activity: Many phenolic compounds exhibit antibacterial and antifungal properties.

-

Antioxidant Activity: The phenoxy group can participate in scavenging free radicals.[6]

-

Receptor Modulation: Phenoxy derivatives have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs).[7]

The combination of the azetidine scaffold with the dimethylphenoxy moiety in this compound presents a novel chemical entity with the potential for a unique and therapeutically valuable biological activity profile.

Potential Therapeutic Applications and Biological Targets

Based on the structure-activity relationships of known azetidine and phenoxy derivatives, we can hypothesize several potential therapeutic applications for this compound.[8][9][10][11]

-

Oncology: Given that several kinase inhibitors incorporate the azetidine ring, this compound could be investigated as a potential anticancer agent.[2]

-

Neuroscience: The conformational rigidity of the azetidine ring makes it an attractive scaffold for targeting central nervous system (CNS) receptors.[2]

-

Infectious Diseases: The azetidine moiety is present in some antibacterial agents, and the phenoxy group is known for its antimicrobial properties.[12]

-

Inflammatory Diseases: The anti-inflammatory potential of azetidine derivatives is an active area of research.[2]

A Strategic Workflow for Biological Evaluation

The following experimental workflow provides a systematic approach to characterizing the biological activity of this compound.

Caption: A strategic workflow for the biological evaluation of novel chemical entities.

Detailed Experimental Protocols

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for the formation of 3-substituted azetidines. A plausible synthetic route involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with 3,4-dimethylphenol.

Protocol: Synthesis of this compound

-

Starting Material: N-Boc-3-hydroxyazetidine.

-

Activation of the Hydroxyl Group: Convert the hydroxyl group to a better leaving group (e.g., tosylate, mesylate, or triflate) by reacting N-Boc-3-hydroxyazetidine with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

-

Nucleophilic Substitution: React the resulting N-Boc-3-(organosulfonyloxy)azetidine with 3,4-dimethylphenol in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperature.

-

Deprotection: Remove the Boc protecting group using a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

-

Purification: Purify the final product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction.

In Vitro Biological Assays

A tiered screening approach is recommended to efficiently identify the biological activity of this compound.

4.2.1 Primary Screening: Broad Panel Assays

-

Kinase Panel Screening: Screen the compound against a broad panel of human kinases (e.g., the DiscoverX KINOMEscan™) at a fixed concentration (e.g., 10 µM) to identify potential kinase targets.

-

GPCR Panel Screening: Evaluate the compound's activity against a panel of GPCRs (e.g., the Eurofins SafetyScreen44™ Panel) to identify potential interactions with these important drug targets.

-

General Cytotoxicity: Assess the compound's cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60 panel) using an MTT or CellTiter-Glo® assay.

4.2.2 Secondary and Tertiary Assays: Target Validation and Mechanism of Action

If a "hit" is identified in the primary screens, follow-up with more specific assays:

Protocol: In Vitro Kinase Inhibition Assay (Example)

-

Enzyme and Substrate: Use a purified recombinant kinase and a corresponding specific peptide substrate.

-

Assay Buffer: Prepare a suitable kinase assay buffer containing ATP and MgCl₂.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: Initiate the kinase reaction by adding the enzyme to a mixture of the substrate, ATP, and the test compound in a 96- or 384-well plate.

-

Incubation: Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical In Vitro Screening Data for this compound

| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |

| Kinase Panel | Kinase X | % Inh @ 10µM | 95% |

| GPCR Panel | GPCR Y | % Act @ 10µM | 80% |

| Cytotoxicity | HeLa Cells | IC₅₀ | 5 µM |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

Structure-Activity Relationship (SAR) Studies

A preliminary SAR study should be conducted to understand the contribution of different structural features to the observed biological activity.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological profiles of the new histamine H2-receptor antagonist N-ethyl-N'-[3-[3-(piperidinomethyl)phenoxy] propyl] urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

A Technical Guide to the Synthesis and Evaluation of 3-(3,4-Dimethylphenoxy)azetidine: A Novel Chemical Scaffold

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry due to its unique conformational constraints and favorable physicochemical properties.[1] This guide presents a comprehensive framework for the synthesis and biological evaluation of a novel derivative, 3-(3,4-Dimethylphenoxy)azetidine. While specific data for this compound is not yet prevalent in the literature, this document provides a robust, scientifically-grounded pathway for its investigation, leveraging established methodologies for analogous structures. We will detail a proposed synthetic route via the Mitsunobu reaction, outline a strategy for the prediction of its physicochemical properties, and present a comprehensive cascade of in vitro assays to explore its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space centered around the versatile azetidine core.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring system has garnered significant attention in pharmaceutical research for its ability to impart desirable properties to drug candidates. Its rigid, three-dimensional structure can enhance binding affinity to biological targets and improve metabolic stability when compared to more flexible acyclic or larger ring analogues.[2] The incorporation of the azetidine moiety has been shown to improve aqueous solubility and other key pharmacokinetic parameters.[1] This has led to the successful development of several FDA-approved drugs containing the azetidine scaffold, such as baricitinib, cobimetinib, and azelnidipine, which are used to treat a range of conditions including inflammatory diseases and cancer.[3] The inherent stability and synthetic tractability of the azetidine ring make it an attractive starting point for the design of novel therapeutics.

Proposed Synthesis of this compound

A highly efficient and well-documented method for the synthesis of 3-aryloxyazetidines is the Mitsunobu reaction, which facilitates the direct coupling of a phenol with a protected 3-hydroxyazetidine.[4][5] This approach is proposed for the synthesis of this compound, commencing with the commercially available N-Boc-3-hydroxyazetidine.

Synthetic Workflow

The proposed synthesis involves three key steps: N-protection of 3-hydroxyazetidine, a Mitsunobu reaction to form the ether linkage, and subsequent deprotection to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Reactant Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Hydroxyazetidine hydrochloride | 18621-18-6 | C₃H₈ClNO | 109.55 |

| Di-tert-butyl dicarbonate (Boc Anhydride) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| 3,4-Dimethylphenol | 95-65-8 | C₈H₁₀O | 122.16 |

| Triphenylphosphine (PPh₃) | 603-35-0 | C₁₈H₁₅P | 262.29 |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | C₈H₁₄N₂O₄ | 202.21 |

| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 |

Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

-

To a solution of 3-hydroxyazetidine hydrochloride (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 2.2 eq.) dropwise.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-hydroxyazetidine.

Step 2: Mitsunobu Reaction to form N-Boc-3-(3,4-dimethylphenoxy)azetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1 eq.), 3,4-dimethylphenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.[6]

-